N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine
Overview
Description
N-(4-Methylbenzyl)-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a quinoxaline moiety fused with a cyclohexane ring, and a 4-methylbenzyl group attached to the nitrogen atom. The compound’s structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzyl)-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine typically involves multi-step organic reactions One common approach starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone The cyclohexane ring is then introduced via a cyclization reaction, often using a suitable catalyst under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylbenzyl)-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the quinoxaline ring to a dihydroquinoxaline.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Benzyl halides or tosylates in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various benzyl-substituted quinoxaline derivatives.
Scientific Research Applications
N-(4-Methylbenzyl)-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-Methylbenzyl)-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions can lead to cell death in microbial and cancer cells, making the compound a potential antimicrobial and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure lacking the spiro and benzyl groups, used in various chemical and biological applications.
Spiro[cyclohexane-1,2’-quinoxalin]: Similar spiro structure but without the benzyl group, used in medicinal chemistry.
N-Benzylquinoxaline: Contains the benzyl group but lacks the spiro linkage, used in organic synthesis and as a pharmacophore.
Uniqueness
N-(4-Methylbenzyl)-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine is unique due to its combination of a spiro linkage, a quinoxaline core, and a benzyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]spiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-16-9-11-17(12-10-16)15-22-20-21(13-5-2-6-14-21)24-19-8-4-3-7-18(19)23-20/h3-4,7-12,24H,2,5-6,13-15H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIDVHKYMZGGQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C2C3(CCCCC3)NC4=CC=CC=C4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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